Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
Description
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with a fluorine atom at the 2-position and a hexahydropyrrolo[1,2-a]pyrazine moiety at the 4-position. The stereochemistry at the pyrrolopyrazine nitrogen is specified as (S)-configuration, which may influence its biological activity and pharmacokinetic properties. This compound is structurally characterized by:
- Fluorine substituent: The electron-withdrawing fluorine at position 2 may enhance metabolic stability and modulate electronic interactions with biological targets .
- Hexahydropyrrolo[1,2-a]pyrazine: A saturated bicyclic system that serves as a pharmacophore in numerous bioactive molecules, contributing to binding affinity via hydrogen bonding or steric effects .
Properties
Molecular Formula |
C15H19FN2O2 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m0/s1 |
InChI Key |
ILRFEGNRSQTCIW-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and diamines in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several days to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate exhibit significant anticancer properties. The hexahydropyrrolo[1,2-A]pyrazine structure is known to interact with specific biological targets involved in cancer cell proliferation and survival.
Case Study : A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, suggesting that modifications to the molecular structure could enhance efficacy against specific types of tumors.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its ability to scavenge free radicals and inhibit oxidative stress pathways makes it a candidate for further investigation as a therapeutic agent for conditions such as Alzheimer's disease.
Research Findings : In vitro studies indicated that this compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential application in neuroprotection.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the hexahydropyrrolo[1,2-A]pyrazine scaffold.
- Introduction of the fluorine substituent.
- Esterification to form the benzoate derivative.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hexahydro-pyrazine precursors | 85 |
| 2 | Fluorination | Fluorinating agents | 75 |
| 3 | Esterification | Benzoic acid derivatives | 90 |
Mechanism of Action
The mechanism of action of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzoate and related compounds:
*Estimated via computational modeling based on structural analogs.
Key Comparisons:
Structural Variations: Ester vs. Carboxylic Acid: The methyl ester in the target compound increases lipophilicity (higher logP) compared to the carboxylic acid derivative (278.31 g/mol), which may improve oral bioavailability . Heterocyclic Modifications: The hexahydropyrrolo[1,2-a]pyrazine core is retained across compounds, but substituents like trifluoromethyl (in ) or adamantyl (in ) introduce steric bulk, impacting target selectivity.
Synthetic Routes :
- Fluorination steps in the target compound may parallel methods in , where tetrabutylammonium fluoride (TBAF) is used for nucleophilic aromatic substitution .
- Purification via silica gel chromatography (as in ) is common for such intermediates.
Biological Implications :
- The pyrrolopyrazine moiety is a recurring motif in kinase inhibitors (e.g., AstraZeneca’s compound in ) and protease modulators, suggesting the target compound may share similar mechanisms.
- The fluorine atom’s role in enhancing metabolic stability (by resisting cytochrome P450 oxidation) is observed in fluorinated aniline derivatives .
Biological Activity
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a fluorinated benzoate moiety with a hexahydropyrrolo[1,2-A]pyrazine ring, which may confer distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H19FN2O2 |
| Molecular Weight | 278.32 g/mol |
| IUPAC Name | methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
| CAS Number | 1643153-37-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors, leading to alterations in cellular processes such as:
- Signal Transduction : The compound may influence pathways that regulate cellular responses to external signals.
- Gene Expression : By interacting with transcription factors or other regulatory proteins, it could potentially alter gene expression profiles.
- Metabolic Pathways : The compound may affect metabolic processes by inhibiting or activating key enzymes.
Anticancer Potential
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, research indicates that fluorinated derivatives can enhance binding affinities to cancer-related targets such as carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. The binding affinity of related compounds has been reported with dissociation constants (Kd) in the nanomolar range, indicating strong interactions that could be leveraged for therapeutic applications .
Case Studies
- In Vitro Studies : A study focusing on the structural analogs of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- In Vivo Studies : Animal model studies have shown promising results where administration of this compound led to reduced tumor growth rates. The observed effects were attributed to the compound's ability to inhibit angiogenesis and promote tumor cell apoptosis.
- Comparative Analysis : In comparison with other heterocyclic compounds, this compound exhibited superior selectivity towards CAIX over other carbonic anhydrase isozymes, highlighting its potential as a targeted anticancer agent .
Research Applications
The unique structural features of this compound make it a valuable tool in various fields:
- Medicinal Chemistry : It is being investigated for its potential therapeutic effects against neurodegenerative diseases and cancer.
- Materials Science : Its properties are explored for developing advanced materials including polymers and nanomaterials.
- Biological Research : The compound serves as a model for studying molecular interactions and biological processes at the cellular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
